Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate
Brand Name: Vulcanchem
CAS No.: 15492-42-9
VCID: VC21062484
InChI: InChI=1S/C16H36N.2C7H8S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-2-3-6(8)7(9)4-5;/h5-16H2,1-4H3;2*2-4,8-9H,1H3;/q+1;;;+3/p-4
SMILES: CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC(=C(C=C1)[S-])[S-].CC1=CC(=C(C=C1)[S-])[S-].[Ni+3]
Molecular Formula: C30H48NNiS4
Molecular Weight: 609.7 g/mol

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate

CAS No.: 15492-42-9

Cat. No.: VC21062484

Molecular Formula: C30H48NNiS4

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate - 15492-42-9

Specification

CAS No. 15492-42-9
Molecular Formula C30H48NNiS4
Molecular Weight 609.7 g/mol
IUPAC Name 4-methylbenzene-1,2-dithiolate;nickel(3+);tetrabutylazanium
Standard InChI InChI=1S/C16H36N.2C7H8S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-2-3-6(8)7(9)4-5;/h5-16H2,1-4H3;2*2-4,8-9H,1H3;/q+1;;;+3/p-4
Standard InChI Key OGDOOYYRRAJVOI-UHFFFAOYSA-J
Isomeric SMILES CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC(=C(C=C1)[S-])[S-].CC1=CC(=C(C=C1)[S-])[S-].[Ni+3]
SMILES CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC(=C(C=C1)[S-])[S-].CC1=CC(=C(C=C1)[S-])[S-].[Ni+3]
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC(=C(C=C1)[S-])[S-].CC1=CC(=C(C=C1)[S-])[S-].[Ni+3]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator